molecular formula C15H20O4 B15382710 Methyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate

Methyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate

Cat. No.: B15382710
M. Wt: 264.32 g/mol
InChI Key: UGPUWKHMXKKHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butoxy-protected α-keto propanyl group. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.34 g/mol (calculated by adjusting the molecular weight of its parent carboxylic acid, 264.32 g/mol , by replacing the -OH group of the carboxylic acid with a -OCH₃ group). The tert-butoxy ester group confers steric protection, enhancing stability against hydrolysis under basic conditions. This compound is likely utilized as an intermediate in pharmaceutical or materials synthesis, where selective deprotection of ester groups is required.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-6-8-12(9-7-11)14(17)18-5/h6-10H,1-5H3

InChI Key

UGPUWKHMXKKHOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Methyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate, also known by its CAS number 1211572-02-9, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O4. Its structure features a benzoate moiety linked to a tert-butoxycarbonyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing similar functional groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The agar-well diffusion method has been employed to assess the antimicrobial efficacy of these compounds, with inhibition zones reported between 9 mm and 12 mm for certain derivatives .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results suggest that certain derivatives of this compound possess significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

The proposed mechanisms underlying the biological activity of this compound involve interactions with specific cellular targets. For example, compounds with similar structures have been shown to modulate receptor activity, particularly in the context of opioid receptors. This modulation can lead to both analgesic effects and potential side effects related to receptor desensitization and tolerance development .

Study on Antimicrobial Efficacy

In one study, researchers synthesized a series of benzoic acid derivatives and evaluated their antimicrobial properties. The findings indicated that modifications at the benzoic acid moiety significantly influenced antibacterial activity. Compounds with a tert-butoxy group demonstrated enhanced potency against Gram-positive bacteria compared to their unsubstituted counterparts .

Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of methyl esters derived from benzoates. The study highlighted that methyl esters generally exhibited lower cytotoxicity compared to hydrolyzed counterparts, suggesting that the presence of specific functional groups could enhance therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC15H20O4
CAS Number1211572-02-9
Antimicrobial ActivityInhibition zone: 9 - 12 mm
Cytotoxicity (EAC/DLA)Comparable to 5-fluorouracil
MechanismOpioid receptor modulation

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Stability Profile Hazard Statements (GHS)
This compound C₁₆H₂₂O₄ 278.34 Stable to bases; cleaved by strong acids Likely H315, H319, H335*
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid C₁₅H₂₀O₄ 264.32 Acid-labile; hygroscopic H315, H319, H335
Ethyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate C₁₇H₂₄O₄ 292.37 Similar to methyl ester; higher lipophilicity Inferred H315, H319
Methyl 4-[1-methoxy-1-oxopropan-2-yl]benzoate C₁₃H₁₆O₄ 236.26 Base-sensitive; prone to hydrolysis H302, H319

*Note: Hazard statements for the target compound are inferred based on structural similarity to the parent acid .

Comparison with the Parent Carboxylic Acid

The parent compound, 4-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid (CAS 2138157-80-7, C₁₅H₂₀O₄), differs by the absence of the methyl ester group. Key distinctions include:

  • Solubility : The methyl ester is more lipophilic than the carboxylic acid, reducing water solubility but enhancing compatibility with organic solvents.
  • Stability : The carboxylic acid is hygroscopic and prone to dimerization via hydrogen bonding, whereas the methyl ester is less reactive under ambient conditions .
  • Hazards : Both compounds share skin/eye irritation risks (H315, H319) due to ester/carboxylic acid functional groups, but the acid may exhibit stronger respiratory irritation (H335) due to its particulate nature .

Comparison with Ethyl Ester Analog

Replacing the methyl ester with an ethyl group (C₁₇H₂₄O₄) increases molecular weight by 14.03 g/mol, marginally enhancing lipophilicity and boiling point. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under basic conditions, making them preferable in prolonged reaction setups. However, the tert-butoxy group remains the dominant factor in stability.

Comparison with Methoxy-Protected Analog

Methyl 4-[1-methoxy-1-oxopropan-2-yl]benzoate lacks the tert-butoxy group, significantly altering its reactivity:

  • Hydrolysis Sensitivity : The methoxy group offers minimal steric protection, making the compound susceptible to base-mediated hydrolysis.
  • Applications : Unlike the tert-butoxy derivative, this compound is unsuitable for acid-catalyzed reactions requiring selective deprotection.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-[1-(tert-butoxy)-1-oxopropan-2-yl]benzoate, and how are reaction conditions optimized?

Answer:
The compound is commonly synthesized via palladium-catalyzed α-arylation of zinc enolates with aryl halides. Key steps include:

  • Catalyst System : Pd(OAc)₂ with ligands like Xantphos.
  • Solvent Selection : Hexane/ethyl acetate (90:10 to 95:5) for optimal yield and purity .
  • Purification : Column chromatography on silica gel, with yields ranging from 67% to 88% depending on substituents .
    Methodological optimization involves adjusting solvent polarity, catalyst loading, and reaction time. Monitoring via TLC or HPLC ensures intermediate stability.

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR provide detailed assignments of ester, tert-butyl, and aromatic protons. For example, δ 8.00 ppm (aromatic H) and δ 1.38 ppm (tert-butyl CH₃) are diagnostic .
  • Chromatography : Retention factors in hexane/ethyl acetate systems validate purity.
  • Elemental Analysis : Matching calculated vs. experimental C/H/O percentages (e.g., C: 69.04% calc’d vs. 69.28% found) ensures synthesis accuracy .

Advanced: How can researchers reconcile contradictory yield data across similar synthetic protocols?

Answer:
Discrepancies in yields (e.g., 67% vs. 88%) arise from:

  • Substrate Electronic Effects : Electron-withdrawing groups on aryl halides reduce reactivity .
  • Catalyst Deactivation : Moisture or oxygen exposure degrades Pd catalysts, necessitating inert conditions.
  • Workup Efficiency : Incomplete extraction or column chromatography losses impact yields.
    Resolution : Replicate reactions under controlled conditions, use internal standards (e.g., deuterated analogs), and quantify intermediates via LC-MS .

Advanced: What strategies are effective for evaluating the compound’s biological activity in vitro?

Answer:

  • Cellular Models : HepG2 cells transfected with luciferase reporters (e.g., ABCA1-LUC) screen for lipid metabolism modulation .
  • Mechanistic Studies : Western blotting or qPCR quantifies target protein expression (e.g., SR-BI/CLA-1 upregulation) .
  • Dose-Response Curves : IC₅₀/EC₅₀ values determine potency. Structural analogs with tert-butyl esters show enhanced metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Seal containers in dry, ventilated areas; avoid static discharge .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Docking Studies : Use software like AutoDock to simulate binding to enzymes (e.g., PTP1B inhibitors) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR : Correlate substituent effects (e.g., tert-butyl vs. methyl esters) with activity .

Advanced: What methodologies address low metabolic stability in preclinical studies?

Answer:

  • In Vitro Assays : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Structural Modifications : Introduce deuterium at labile positions or replace tert-butyl with cyclopropyl groups to slow oxidation .
  • Prodrug Design : Mask ester groups with enzymatically cleavable moieties .

Advanced: How are structural analogs synthesized to explore structure-activity relationships (SAR)?

Answer:

  • Scaffold Diversification : Replace the benzoate methyl group with ethyl or benzyl esters to alter lipophilicity .
  • Functional Group Swaps : Substitute tert-butyl with trifluoromethyl or cyanopropyl groups to probe steric/electronic effects .
  • Biological Testing : Compare analogs in assays (e.g., anticancer activity in HepG2 vs. antimicrobial activity in E. coli) .

Basic: What are common pitfalls in scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic Reactions : Use jacketed reactors to control temperature during arylations .
  • Catalyst Cost : Optimize Pd loading (≤5 mol%) and recover catalysts via filtration.
  • Purification Challenges : Switch from column chromatography to recrystallization (e.g., hexane/acetone) for large batches .

Advanced: How can crystallographic fragment screening identify binding sites for drug design?

Answer:

  • Fragment Libraries : Soak crystals with the compound and analogs (e.g., methyl vs. ethyl esters) .
  • X-ray Diffraction : Resolve electron density maps to locate binding pockets (e.g., FAD-dependent oxidoreductases) .
  • Thermal Shift Assays : Measure ΔTₘ to rank fragment affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.